molecular formula C7H6F3NO3 B8258342 Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate

Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B8258342
M. Wt: 209.12 g/mol
InChI Key: HCASIADCRLJOQT-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with an ethyl ester group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a dipolarophile under microwave conditions to obtain ester-functionalized oxazoles . Another approach includes the use of tosylmethyl isocyanide (TosMIC) with aldehydes in ionic liquids, allowing the preparation of 4,5-disubstituted oxazoles in high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, copper catalysts for cycloaddition, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield aryl-substituted oxazoles, while cycloaddition reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound more stable and enhances its potential for various applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCASIADCRLJOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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